molecular formula C13H15NO B2492843 Spiro[chromene-2,3'-piperidine] CAS No. 77774-55-1

Spiro[chromene-2,3'-piperidine]

Cat. No.: B2492843
CAS No.: 77774-55-1
M. Wt: 201.269
InChI Key: GKIZVAHZSDVYEW-UHFFFAOYSA-N
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Description

Spiro[chromene-2,3’-piperidine] is a unique organic compound characterized by its spirocyclic structure, which includes a chromene moiety fused to a piperidine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromene-2,3’-piperidine] typically involves multicomponent reactions, which are efficient and versatile methods for constructing complex molecular architectures. One common approach is the condensation of chromene derivatives with piperidine under acidic or basic conditions. Microwave-assisted synthesis has also been employed to accelerate reaction rates and improve yields .

Industrial Production Methods

Industrial production of spiro[chromene-2,3’-piperidine] often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromene-2,3’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Spiro[chromene-2,3’-piperidine] has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme interactions and cellular processes.

    Medicine: It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chromene-2,3’-piperidine] is unique due to its specific spiro linkage and the combination of chromene and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

spiro[chromene-2,3'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-5-12-11(4-1)6-8-13(15-12)7-3-9-14-10-13/h1-2,4-6,8,14H,3,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIZVAHZSDVYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C=CC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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